2-(Aminomethyl)-4,6-dipropylphenol
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Overview
Description
2-(Aminomethyl)-4,6-dipropylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with two propyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4,6-dipropylphenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative, such as 4,6-dipropylphenol.
Aminomethylation: The phenol derivative undergoes aminomethylation, where an aminomethyl group is introduced. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aminomethylation reaction under controlled temperature and pressure conditions.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Continuous Processing: Implementing continuous processing techniques to ensure consistent production and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4,6-dipropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Aminomethyl)-4,6-dipropylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4,6-dipropylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, such as oxidative stress pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: A simpler analog without the propyl groups.
4,6-Dipropylphenol: Lacks the aminomethyl group but shares the propyl substitutions.
2-(Aminomethyl)-4-propylphenol: Contains only one propyl group.
Uniqueness
2-(Aminomethyl)-4,6-dipropylphenol is unique due to the combination of its aminomethyl group and two propyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(aminomethyl)-4,6-dipropylphenol |
InChI |
InChI=1S/C13H21NO/c1-3-5-10-7-11(6-4-2)13(15)12(8-10)9-14/h7-8,15H,3-6,9,14H2,1-2H3 |
InChI Key |
WLGAXACUKYLTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)CN)O)CCC |
Origin of Product |
United States |
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